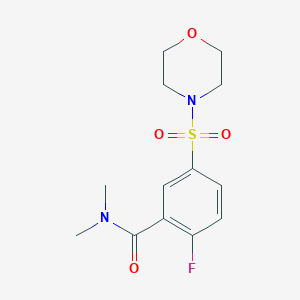![molecular formula C19H22N2O2 B5727968 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied by researchers due to its potential therapeutic applications. MPBD belongs to the class of benzamide derivatives and is a potent agonist of the dopamine D2 receptor.
科学的研究の応用
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been studied extensively in the field of neuroscience due to its ability to bind to and activate dopamine D2 receptors. This receptor is involved in the regulation of mood, motivation, and reward, and is implicated in several neuropsychiatric disorders such as schizophrenia and addiction. 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to increase dopamine release in the brain, which can lead to enhanced motivation and reward-seeking behavior.
作用機序
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide acts as an agonist of the dopamine D2 receptor, which is a G-protein coupled receptor located on the surface of neurons in the brain. When 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide binds to the receptor, it activates a signaling pathway that ultimately leads to the release of dopamine. This increase in dopamine release can lead to enhanced motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to increase dopamine release in the brain, which can lead to enhanced motivation and reward-seeking behavior. In addition, 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to increase locomotor activity in animals, suggesting that it may have stimulant-like effects. However, the long-term effects of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide on the brain and behavior are not well understood.
実験室実験の利点と制限
One advantage of using 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is that it is a potent and selective agonist of the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine D2 receptor activation on behavior and brain function. However, one limitation of using 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine release in the brain.
将来の方向性
There are several future directions for research on 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide. One area of interest is the potential therapeutic applications of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide in the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Additionally, further research is needed to understand the long-term effects of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide on the brain and behavior. Finally, the development of more selective and potent dopamine D2 receptor agonists may lead to new insights into the role of dopamine in behavior and brain function.
In conclusion, 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been extensively studied by researchers due to its potential therapeutic applications. It acts as an agonist of the dopamine D2 receptor and has been shown to increase dopamine release in the brain, which can lead to enhanced motivation and reward-seeking behavior. While there are advantages and limitations to using 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments, there are several future directions for research on this compound that may lead to new insights into the role of dopamine in behavior and brain function.
合成法
The synthesis of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide involves the condensation of 2-(1-piperidinyl)aniline and 3-methoxybenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is typically around 50-60%.
特性
IUPAC Name |
3-methoxy-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-9-7-8-15(14-16)19(22)20-17-10-3-4-11-18(17)21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUNZPMPYVFADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-piperidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)
![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)


![N-(3-chloro-2-methylphenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5727956.png)



